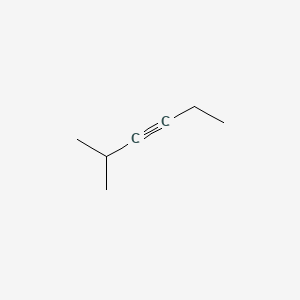

2-Methyl-3-hexyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylhex-3-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-4-5-6-7(2)3/h7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBOUPFSQKXZFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871381 | |

| Record name | 2-Methylhex-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36566-80-0 | |

| Record name | 2-Methyl-3-hexyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036566800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylhex-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-3-hexyne structural formula and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, and reactivity of 2-Methyl-3-hexyne.

Structural Formula and Chemical Information

This compound is an internal alkyne with the molecular formula C₇H₁₂.[1][2][3][4] Its structure features a six-carbon chain with a triple bond between the third and fourth carbon atoms and a methyl group attached to the second carbon.[5]

IUPAC Name: 2-Methylhex-3-yne Synonyms: Ethylisopropylacetylene[2] CAS Number: 36566-80-0[2]

The canonical SMILES representation of the molecule is CCC#CC(C)C.[3][6]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ | [1][2][3][4] |

| Molecular Weight | 96.17 g/mol | [1][2][4] |

| Density | 0.7204 - 0.752 g/cm³ | [1][7] |

| Boiling Point | 95.2 - 97.1 °C at 760 mmHg | [1][7] |

| Melting Point | -117 to -116.6 °C | [1][6][7] |

| Water Solubility | 173.1 mg/L at 25 °C | [1][7] |

| Refractive Index | 1.4094 - 1.421 | [1][7] |

| Vapor Pressure | 48.4 mmHg at 25 °C | [7] |

| LogP | 2.05580 | [7] |

Synthesis and Reactivity

One common approach to synthesizing internal alkynes like this compound involves the alkylation of a smaller terminal alkyne. A plausible synthetic route is the reaction of the sodium salt of an appropriate terminal alkyne with an alkyl halide.

A logical workflow for a potential synthesis is outlined below:

Caption: Synthetic workflow for this compound.

This compound undergoes typical reactions of internal alkynes. A key reaction is its partial hydrogenation to form the corresponding cis-alkene.

Partial Hydrogenation to cis-2-Methyl-3-hexene

The hydrogenation of this compound over a poisoned catalyst, such as Lindlar's catalyst, stereoselectively yields cis-2-Methyl-3-hexene.[8]

A diagram illustrating this reaction pathway is provided below:

Caption: Reaction pathway for the hydrogenation of this compound.

Experimental Protocols

This protocol is adapted from the general procedure for the partial hydrogenation of alkynes.[8]

Reagents:

-

This compound (1.0 eq)

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)

-

Hexane (solvent)

-

Hydrogen gas

Apparatus:

-

Hydrogenation flask (e.g., Parr apparatus)

-

Magnetic stirrer

-

Hydrogen balloon or cylinder

Procedure:

-

In a hydrogenation flask, dissolve this compound in hexane.

-

Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).[8]

-

Seal the flask and purge with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon or a regulated supply).

-

Monitor the reaction progress by techniques such as TLC or GC to observe the consumption of the starting alkyne.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Remove the solvent by distillation to yield the crude product.

-

The crude product can be purified by fractional distillation to isolate cis-2-Methyl-3-hexene.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required.

-

Expected ¹H NMR Signals: The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methyl group, and the isopropyl proton.

-

Expected ¹³C NMR Signals: The carbon NMR spectrum will show signals for the sp-hybridized carbons of the alkyne bond, as well as the sp³-hybridized carbons of the alkyl groups.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of the neat liquid sample of this compound can be placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Obtain the IR spectrum using a standard FT-IR spectrometer.

-

Expected Absorptions: A characteristic, though potentially weak, absorption for the C≡C triple bond of an internal alkyne is expected in the region of 2100-2260 cm⁻¹.[9][10] Due to the relatively symmetric nature of the substitution around the triple bond, this peak may be weak or absent.[9] Strong absorptions corresponding to C-H stretching of the alkyl groups will be observed around 2850-3000 cm⁻¹.

References

- 1. chembk.com [chembk.com]

- 2. 2-Methylhex-3-yne | C7H12 | CID 520802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 36566-80-0 [chemicalbook.com]

- 5. quora.com [quora.com]

- 6. This compound [stenutz.eu]

- 7. This compound|lookchem [lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. How can IR spectroscopy distinguish between 1-hexyne, 2-hexyne, a... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-3-hexyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-hexyne is an internal alkyne with the chemical formula C₇H₁₂. Its structure consists of a hexane (B92381) backbone with a triple bond between the third and fourth carbon atoms and a methyl group at the second carbon position. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a visualization of a key synthetic pathway. This information is critical for its application in organic synthesis and as a building block in the development of novel molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various chemical and physical processes, including reaction kinetics, solubility, and purification methods.

| Property | Value |

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 96.17 g/mol |

| Boiling Point | 95.2 - 97.1 °C at 760 mmHg |

| Melting Point | -117 to -116.6 °C |

| Density | 0.7204 - 0.752 g/cm³ |

| Refractive Index (n_D^20) | 1.4094 - 1.421 |

| Water Solubility | 173.1 mg/L at 25 °C[1][2][3] |

| Vapor Pressure | 48.4 mmHg at 25°C[1] |

| LogP | 2.05580[1] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using a simple distillation apparatus or the Thiele tube method.[4][5][6]

Apparatus:

-

Heating mantle or oil bath

-

Round-bottom flask

-

Distillation head with a condenser

-

Thermometer

-

Receiving flask

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Melting Point

As this compound is a liquid at room temperature, its melting point is determined at cryogenic temperatures.

Apparatus:

-

Melting point apparatus with a cooling stage (e.g., a cryostat)

-

Capillary tubes

-

Low-temperature thermometer

Procedure:

-

A small sample of this compound is sealed in a capillary tube.

-

The capillary tube is placed in the cooling block of the melting point apparatus.

-

The sample is frozen by lowering the temperature significantly below the expected melting point.

-

The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature range at which the solid first begins to melt until it becomes a clear liquid is recorded as the melting point range.[7][8][9]

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume.[3][10][11][12][13]

Apparatus:

-

Pycnometer or a volumetric flask

-

Analytical balance

Procedure:

-

Carefully weigh a clean and dry pycnometer.

-

Fill the pycnometer with this compound up to a calibrated mark, ensuring there are no air bubbles.

-

Weigh the filled pycnometer.

-

The mass of the liquid is the difference between the filled and empty pycnometer weights.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through the liquid and is a good indicator of purity.[1][14][15][16]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of this compound onto the lower prism.

-

Close the prisms and allow the sample to equilibrate to the desired temperature (typically 20 °C) by circulating water from the constant temperature bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the scale.

Determination of Water Solubility

The solubility of this compound in water can be determined by the shake-flask method.[17][18][19][20][21]

Apparatus:

-

Separatory funnel or a sealed flask

-

Shaker or magnetic stirrer

-

Analytical technique for quantification (e.g., Gas Chromatography)

Procedure:

-

An excess amount of this compound is added to a known volume of water in a separatory funnel.

-

The mixture is agitated vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand, and the aqueous phase is carefully separated.

-

The concentration of this compound in the aqueous phase is determined using an appropriate analytical method, such as Gas Chromatography, which gives the water solubility.

Synthetic Pathway and Chemical Reactivity

This compound is a useful intermediate in organic synthesis. For instance, it can be synthesized via the alkylation of a smaller alkyne. A common reaction it undergoes is ozonolysis, which cleaves the triple bond.

Synthesis of this compound

A common method for the synthesis of this compound involves the deprotonation of a terminal alkyne followed by nucleophilic substitution with an alkyl halide. The following diagram illustrates the synthesis from 3-methyl-1-butyne.

Caption: Synthesis of this compound via alkylation of 3-methyl-1-butyne.

Ozonolysis of this compound

Ozonolysis is a powerful reaction that cleaves the carbon-carbon triple bond of alkynes. In the case of this compound, this reaction, followed by an oxidative workup, yields two carboxylic acids.[22][23][24][25][26]

Caption: Ozonolysis of this compound yielding carboxylic acids.

References

- 1. davjalandhar.com [davjalandhar.com]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. vernier.com [vernier.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Alkyne Synthesis - 513 Words | Bartleby [bartleby.com]

- 10. m.youtube.com [m.youtube.com]

- 11. rocketprops.readthedocs.io [rocketprops.readthedocs.io]

- 12. science.valenciacollege.edu [science.valenciacollege.edu]

- 13. chm.uri.edu [chm.uri.edu]

- 14. pubs.aip.org [pubs.aip.org]

- 15. athabascau.ca [athabascau.ca]

- 16. researchgate.net [researchgate.net]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. youtube.com [youtube.com]

- 19. chem.ws [chem.ws]

- 20. www1.udel.edu [www1.udel.edu]

- 21. chem.ucalgary.ca [chem.ucalgary.ca]

- 22. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]

- 23. Ozonolysis - Wikipedia [en.wikipedia.org]

- 24. Ozonolysis - Chemistry Steps [chemistrysteps.com]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. scribd.com [scribd.com]

Spectroscopic Profile of 2-Methyl-3-hexyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the internal alkyne, 2-Methyl-3-hexyne. The information presented herein is essential for the structural elucidation, identification, and characterization of this compound in various research and development applications. This document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, experimental mass spectrometry data, and provides standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and experimental spectroscopic data for this compound (C₇H₁₂, Molecular Weight: 96.17 g/mol ).[1] Predicted NMR and IR data are based on established chemical shift and absorption frequency ranges for similar structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.1 - 2.3 | Quintet | 1H | H-2 |

| ~2.0 - 2.2 | Quartet | 2H | H-5 |

| ~1.1 | Doublet | 6H | H-1 (CH₃)₂ |

| ~1.0 | Triplet | 3H | H-6 |

Predicted values are based on typical chemical shifts for protons adjacent to sp-hybridized carbons and in alkyl chains.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~80 - 90 | C-3 or C-4 |

| ~80 - 90 | C-4 or C-3 |

| ~30 - 40 | C-2 |

| ~20 - 30 | C-1 |

| ~12 - 16 | C-5 |

| ~10 - 14 | C-6 |

Predicted values are based on the typical chemical shift range for sp-hybridized carbons in internal alkynes (70-100 ppm) and sp³-hybridized carbons in alkyl chains.[2]

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 - 2850 | Strong | C(sp³)-H Stretch |

| ~2260 - 2100 | Weak to Very Weak | C≡C Stretch |

| ~1465 | Medium | CH₂ Bend |

| ~1375 | Medium | CH₃ Bend |

The C≡C stretching frequency for internal alkynes is characteristically weak and may be difficult to observe.[3][4][5]

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Abundance (%) | Predicted Ion Fragment |

| 96 | ~15 | [C₇H₁₂]⁺˙ (Molecular Ion) |

| 81 | ~85 | [C₆H₉]⁺ |

| 67 | ~100 (Base Peak) | [C₅H₇]⁺ |

| 53 | ~70 | [C₄H₅]⁺ |

| 41 | ~65 | [C₃H₅]⁺ |

| 39 | ~50 | [C₃H₃]⁺ |

Data is derived from the NIST Mass Spectrometry Data Center. The fragmentation of alkynes often involves cleavage at the carbon-carbon bond adjacent to the triple bond, leading to resonance-stabilized cations.[6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen based on the sample's solubility and to avoid interference with the analyte's signals.

-

NMR Tube : Transfer the solution into a clean, standard 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe.

-

Instrument Setup : Insert the sample into the NMR spectrometer. The instrument's magnetic field is stabilized by locking onto the deuterium (B1214612) signal of the solvent.

-

Shimming : The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, well-resolved peaks.

-

Acquisition : For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon. Key parameters such as the number of scans, spectral width, and relaxation delay are set before initiating data acquisition.

-

Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the simplest method is to prepare a thin film. Place a drop of the neat liquid between two IR-transparent salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

-

Background Spectrum : Acquire a background spectrum of the clean, empty salt plates. This will be subtracted from the sample spectrum to remove any signals from the plates and the atmosphere (e.g., CO₂ and water vapor).

-

Sample Spectrum : Place the prepared salt plates with the sample in the spectrometer's sample holder.

-

Data Acquisition : Scan the sample over the desired mid-IR range (typically 4000 to 400 cm⁻¹). The instrument software will automatically subtract the background spectrum.

-

Data Analysis : The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

Mass Spectrometry (MS)

-

Sample Introduction : For a volatile compound like this compound, Gas Chromatography (GC) is an ideal method for sample introduction (GC-MS). A dilute solution of the sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.

-

Ionization : As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating a molecular ion and characteristic fragment ions.

-

Mass Analysis : The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The separated ions are detected, and their abundance is recorded.

-

Data Presentation : The mass spectrum is plotted as the relative abundance of ions versus their m/z ratio. The most intense peak is designated as the base peak and assigned a relative abundance of 100%.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. 2-Methylhex-3-yne | C7H12 | CID 520802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alkynes | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IR spectrum: Alkynes [quimicaorganica.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]

IUPAC nomenclature and CAS number for 2-Methyl-3-hexyne

This technical guide provides a comprehensive overview of 2-methyl-3-hexyne, including its chemical identity, physicochemical properties, and relevant synthetic protocols. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed information for laboratory applications and theoretical understanding.

IUPAC Nomenclature and CAS Number

The unambiguous identification of a chemical compound is critical for research and regulatory purposes.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for predicting its behavior in various chemical environments and for designing experimental procedures.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ | [2][3][5] |

| Molecular Weight | 96.17 g/mol | [1][2][3] |

| Density | 0.726 g/cm³[2] - 0.752 g/cm³[6] | [2][6] |

| Boiling Point | 95.2°C[7] - 97.1°C at 760 mmHg[6] | [6][7] |

| Melting Point | -117°C[2] to -116.6°C[6][7] | [2][6][7] |

| Water Solubility | 173.1 mg/L (at 25°C) | [5][6] |

| Refractive Index | 1.411[2] - 1.421[6] | [2][6] |

| LogP | 2.05580 | [6] |

| Vapor Pressure | 48.4 mmHg at 25°C | [6] |

Experimental Protocols

Detailed methodologies for the synthesis of and reactions involving this compound are crucial for its practical application in a laboratory setting.

Synthesis of this compound from 3-Methyl-1-butyne (B31179)

This protocol describes a common method for synthesizing internal alkynes from terminal alkynes. The process involves the deprotonation of a terminal alkyne to form an acetylide anion, followed by alkylation with an alkyl halide.

-

Reagents:

-

3-Methyl-1-butyne

-

Sodium amide (NaNH₂) in liquid ammonia (B1221849) (NH₃)

-

Ethyl bromide (CH₃CH₂Br)

-

-

Apparatus:

-

Three-neck round-bottom flask

-

Dry ice condenser

-

Addition funnel

-

Magnetic stirrer

-

-

Procedure:

-

Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask to -78°C using a dry ice/acetone bath and condense ammonia gas into the flask.

-

Add sodium amide to the liquid ammonia with stirring to form a solution.

-

Slowly add 3-methyl-1-butyne to the sodium amide solution via the addition funnel. The formation of the sodium acetylide salt will be observed.

-

After the addition is complete, add ethyl bromide dropwise to the reaction mixture.

-

Allow the reaction to stir for several hours, then let the ammonia evaporate overnight.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with a nonpolar organic solvent (e.g., diethyl ether or pentane).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent via distillation. The crude product can be purified by fractional distillation to yield this compound.

-

Partial Hydrogenation to cis-2-Methyl-3-hexene (Lindlar Hydrogenation)

This compound can be stereoselectively reduced to the corresponding cis-alkene using a poisoned catalyst, a reaction of significant utility in organic synthesis.

-

Reagents:

-

This compound (1.0 eq)[8]

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)[8]

-

Hexane (solvent)[8]

-

Hydrogen gas (H₂)[8]

-

-

Apparatus:

-

Procedure:

-

In a hydrogenation flask, dissolve this compound in hexane.[8]

-

Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).[8]

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm).

-

Monitor the reaction progress by techniques such as TLC or GC to ensure the reaction stops after the consumption of one equivalent of hydrogen, preventing over-reduction to the alkane.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Remove the solvent by distillation to obtain the crude product, which can be further purified by fractional distillation to isolate cis-2-Methyl-3-hexene.[8]

-

Visualizations

Diagram of a Synthetic Pathway for this compound

Caption: Logical workflow for the synthesis of this compound.

Experimental Workflow for Lindlar Hydrogenation

Caption: Step-by-step workflow for the partial hydrogenation of this compound.

Relevance in Drug Development

While there is a notable lack of direct, documented applications of this compound in medicinal chemistry, the structural motifs it contains are of significant interest to drug development professionals. Specifically, the incorporation of a methyl group is a cornerstone strategy in lead optimization.[9][10]

The "magic methyl" effect refers to the often substantial and unexpected increase in a drug candidate's potency or improvement in its pharmacokinetic profile resulting from the addition of a single methyl group.[10] Methyl groups can influence a molecule's properties in several ways:

-

Modulating Physicochemical Properties: A methyl group is small and lipophilic, and its addition can affect properties like solubility and LogP.[11]

-

Conformational Restriction: By introducing steric hindrance, a methyl group can lock a molecule into a specific, more bioactive conformation, which can enhance its binding affinity to a biological target.[11]

-

Blocking Metabolic Sites: Methyl groups can be strategically placed to block sites of metabolic attack by enzymes, thereby increasing the drug's half-life in the body.[9]

-

Hydrophobic Interactions: The methyl group can establish favorable hydrophobic and van der Waals interactions within the binding pocket of a target protein, contributing to increased affinity.[11]

Therefore, while this compound itself may not be a therapeutic agent, it serves as a valuable building block and a source of the isopropyl (-CH(CH₃)₂) and ethyl (-CH₂CH₃) groups attached to an alkyne scaffold. Such scaffolds are used in synthetic chemistry to construct more complex molecules where the strategic placement of these groups can be explored to optimize drug-like properties.

References

- 1. 2-Methylhex-3-yne | C7H12 | CID 520802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. This compound | 36566-80-0 [chemicalbook.com]

- 4. CAS NO. 36566-80-0 | this compound | C7H12 [localpharmaguide.com]

- 5. Page loading... [guidechem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Stability and reactivity of internal alkynes like 2-Methyl-3-hexyne

An In-depth Technical Guide on the Stability and Reactivity of 2-Methyl-3-hexyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of the internal alkyne, this compound. It delves into the thermodynamic principles governing its stability and explores its diverse chemical transformations through detailed reaction mechanisms and experimental protocols.

Introduction to this compound

This compound is an unsymmetrical internal alkyne with the chemical formula C₇H₁₂. Its structure consists of a seven-carbon chain with a triple bond located between the third and fourth carbon atoms and a methyl group at the second carbon. As an internal alkyne, the triple bond is located within the carbon chain, not at the end. This structural feature significantly influences its stability and reactivity compared to terminal alkynes.

Stability of this compound

The stability of an alkyne is determined by its molecular structure and the energy of its carbon-carbon triple bond.

Thermodynamic Stability

Internal alkynes, such as this compound, are generally more stable than their terminal alkyne isomers.[1][2] This increased stability is attributed to hyperconjugation, where the sigma bonds of the adjacent alkyl groups donate electron density to the pi system of the alkyne, delocalizing the electron density and lowering the overall energy of the molecule.[1][3][4]

Despite being more stable than terminal alkynes, all alkynes are thermodynamically unstable due to the high energy content of the carbon-carbon triple bond, which has a bond strength of approximately 839 kJ/mol.[5] This high energy is evident in their positive heats of formation.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₁₂[6] |

| Molecular Weight | 96.17 g/mol [6] |

| CAS Number | 36566-80-0[6] |

| Boiling Point | 97.1°C at 760 mmHg[7] |

| Density | 0.752 g/cm³[7] |

| Refractive Index | 1.421[7] |

| Water Solubility | 173.1 mg/L (at 25 °C)[7] |

Reactivity and Chemical Transformations

Alkynes are electron-rich molecules that primarily undergo electrophilic addition reactions, where the π bonds of the triple bond are broken to form new single bonds.[8] Although they have two π bonds, alkynes are generally less reactive towards electrophiles than alkenes.[9][10] This reduced reactivity is because the sp-hybridized carbons of the alkyne have more s-character, which holds the π electrons more tightly and makes them less available for reaction.[9]

As an unsymmetrical alkyne, the reactions of this compound often lead to the formation of multiple regioisomers.

Figure 1: Overview of key reactions of this compound.

Hydrogenation

Hydrogenation of this compound can be controlled to produce either an alkene or an alkane depending on the catalyst used.

-

Complete Hydrogenation: In the presence of a catalyst like platinum (Pt), palladium (Pd), or nickel (Ni), this compound is fully reduced to the corresponding alkane, 2-methylhexane.

-

Partial Hydrogenation (cis-Alkene): Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline), hydrogenation occurs with syn-addition, yielding the cis-alkene, (Z)-2-methyl-3-hexene.[11][12]

-

Partial Hydrogenation (trans-Alkene): A dissolving metal reduction, using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (-78 °C), results in the anti-addition of hydrogen to form the trans-alkene, (E)-2-methyl-3-hexene.[13]

Figure 2: Hydrogenation pathways of this compound.

Halogenation (Addition of X₂)

Halogens (Br₂ or Cl₂) add across the triple bond. The reaction can proceed in two steps.

-

Addition of one equivalent: One mole of X₂ adds to this compound to produce a dihaloalkene. The addition is typically anti, leading to the formation of the (E)-isomer as the major product.[10]

-

Addition of two equivalents: With excess halogen, a second addition occurs, forming a tetrahaloalkane.[10]

Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (HBr, HCl) to an unsymmetrical internal alkyne is not regioselective.

-

Addition of one equivalent: The addition of one mole of HX to this compound results in a mixture of two constitutional isomers of a vinyl halide, as the halide can add to either C3 or C4.

-

Addition of two equivalents: The addition of a second mole of HX follows Markovnikov's rule, where the hydrogen adds to the carbon that already has a hydrogen atom. This leads to the formation of a mixture of geminal dihalides.[13]

Hydration (Addition of H₂O)

The acid-catalyzed addition of water across the triple bond, typically using mercuric sulfate (B86663) (HgSO₄) as a catalyst, also yields a mixture of products.

-

Enol Formation: The initial addition of water follows Markovnikov's rule, but since both sp carbons are substituted, protonation can occur at either carbon, leading to two different enol intermediates.[13]

-

Keto-Enol Tautomerism: The enol intermediates are unstable and rapidly tautomerize to their more stable keto forms.[8][14]

-

Product Mixture: Due to the unsymmetrical nature of this compound, hydration results in a mixture of two ketones: 2-methylhexan-3-one and 4-methylhexan-2-one .[13]

Figure 3: Hydration of this compound leading to two ketone products.

Ozonolysis

Ozonolysis cleaves the carbon-carbon triple bond. Subsequent workup with water results in the formation of two carboxylic acids. For this compound, ozonolysis yields propanoic acid and 2-methylpropanoic acid .[8]

Summary of Reaction Products

| Reaction | Reagents | Major Product(s) |

| Complete Hydrogenation | H₂, Pt | 2-Methylhexane |

| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | (Z)-2-Methyl-3-hexene |

| Partial Hydrogenation (trans) | Na, NH₃ (l) | (E)-2-Methyl-3-hexene |

| Halogenation (1 eq.) | Br₂ | (E)-3,4-Dibromo-2-methyl-3-hexene |

| Halogenation (2 eq.) | 2 Br₂ | 3,3,4,4-Tetrabromo-2-methylhexane |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Mixture of 2-methylhexan-3-one and 4-methylhexan-2-one |

| Ozonolysis | 1. O₃; 2. H₂O | Propanoic acid and 2-methylpropanoic acid |

Experimental Protocols

Protocol: Partial Hydrogenation using Lindlar's Catalyst

This protocol details the synthesis of (Z)-2-methyl-3-hexene from this compound.

-

Reagents: this compound (1.0 eq), Lindlar's catalyst (5% Pd on CaCO₃, poisoned), Hexane (solvent), Hydrogen gas.

-

Apparatus: Hydrogenation flask (e.g., Parr apparatus), magnetic stirrer, hydrogen balloon or cylinder.

-

Procedure:

-

In a hydrogenation flask, dissolve this compound in an appropriate volume of hexane.

-

Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).[11]

-

Seal the flask and purge the system with hydrogen gas.

-

Pressurize the flask with hydrogen gas (or use a hydrogen balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to ensure the reaction stops at the alkene stage.

-

Upon completion, carefully vent the excess hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation to yield pure (Z)-2-methyl-3-hexene.[12]

-

Figure 4: Experimental workflow for Lindlar hydrogenation.

Protocol: Acid-Catalyzed Hydration

This protocol describes the conversion of this compound to a mixture of ketones.

-

Reagents: this compound (1.0 eq), Water, Sulfuric acid (catalytic), Mercuric sulfate (catalytic).

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

-

Procedure:

-

To a round-bottom flask, add water and slowly add a catalytic amount of concentrated sulfuric acid.

-

Add a catalytic amount of mercuric sulfate to the acidic solution.

-

Add this compound to the flask.

-

Attach a reflux condenser and heat the mixture gently with stirring for several hours.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid carefully with a saturated sodium bicarbonate solution.

-

Extract the product mixture with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting mixture of ketones can be analyzed or separated by chromatography if required.

-

Conclusion

This compound serves as a valuable substrate in organic synthesis, demonstrating the characteristic reactivity of an unsymmetrical internal alkyne. Its stability, governed by hyperconjugation, and its predictable, albeit sometimes non-regioselective, reaction pathways make it a useful model for studying alkyne chemistry. A thorough understanding of its reactions, including hydrogenation, hydration, and ozonolysis, is essential for its effective utilization in the synthesis of more complex molecules in pharmaceutical and materials science research.

References

- 1. quora.com [quora.com]

- 2. Ch 9 : Alkynes [chem.ucalgary.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alkyne - Wikipedia [en.wikipedia.org]

- 6. 2-Methylhex-3-yne | C7H12 | CID 520802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Alkyne Reactivity [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Alkyne Addition Reactions | ChemTalk [chemistrytalk.org]

Thermochemical Profile of 2-Methyl-3-hexyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-Methyl-3-hexyne (CAS No: 36566-80-0). Due to the limited availability of direct experimental data for this specific compound, this document also outlines the standard methodologies for determining such properties for alkynes and presents data for structurally related compounds to offer a comparative context.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ | --INVALID-LINK-- |

| Molecular Weight | 96.17 g/mol | --INVALID-LINK-- |

| Boiling Point | 95.2 °C | ChemBK |

| Melting Point | -116.6 °C | ChemBK |

| Density | 0.7204 g/cm³ | ChemBK |

| Refractive Index | 1.4094 | ChemBK |

Thermochemical Data

Thermochemical Data for 2-Methylhexane (CAS No: 591-76-4)

| Property | Value | Units | Method | Reference |

| Enthalpy of Formation (liquid, ΔfH°liquid) | -229.8 ± 1.3 | kJ/mol | Ccb | Prosen and Rossini, 1945 |

| Enthalpy of Combustion (liquid, ΔcH°liquid) | -4811.5 ± 1.2 | kJ/mol | Ccb | Prosen and Rossini, 1945 |

| Standard Entropy (liquid, S°liquid) | 323.34 | J/mol·K | N/A | Huffman, Gross, et al., 1961 |

| Heat Capacity (liquid, Cp,liquid) | 222.92 | J/mol·K | N/A | Huffman, Gross, et al., 1961 |

Data sourced from the NIST WebBook.[2][3]

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical properties for organic compounds like this compound relies on established experimental and computational techniques.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly using combustion calorimetry.

Experimental Workflow: Bomb Calorimetry

-

Sample Preparation: A precise mass of the liquid sample (this compound) is placed in a crucible within a high-pressure vessel known as a "bomb." A fuse wire is positioned in contact with the sample.

-

Calorimetry: The bomb is sealed and pressurized with pure oxygen. It is then submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically via the fuse wire. The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase. This temperature change is meticulously measured.

-

Data Analysis: The heat released during combustion is calculated from the temperature change and the predetermined heat capacity of the calorimeter. This value is used to determine the standard enthalpy of combustion (ΔcH°). Using Hess's Law, along with the known standard enthalpies of formation for the combustion products (CO₂ and H₂O), the standard enthalpy of formation of the compound is calculated.

Standard Molar Entropy (S°) and Heat Capacity (Cp)

The standard molar entropy and heat capacity are determined using adiabatic calorimetry and statistical mechanics.

Experimental and Computational Workflow

-

Adiabatic Calorimetry: The heat capacity of the substance in its solid and liquid phases is measured as a function of temperature using an adiabatic calorimeter. This involves heating the sample with a known amount of electrical energy and measuring the resulting temperature increase.

-

Entropy Calculation from Experimental Data: The standard molar entropy at a given temperature (e.g., 298.15 K) is calculated by integrating the experimental heat capacity data (divided by temperature) from absolute zero to the desired temperature. This calculation also accounts for the entropy changes during phase transitions (solid-solid, solid-liquid, and liquid-gas).

-

Statistical Mechanics: For the ideal gas state, entropy can be calculated using statistical mechanics. This involves determining the vibrational frequencies of the molecule through computational quantum mechanical methods. These frequencies, along with molecular weight and moments of inertia, are used in the partition function to calculate the entropy.

Relationship Between Thermochemical Properties

The fundamental thermochemical properties are interconnected through the laws of thermodynamics.

The enthalpy (H), entropy (S), and Gibbs free energy (G) are related by the fundamental equation G = H - TS, where T is the absolute temperature. The heat capacity at constant pressure (Cp) is the partial derivative of enthalpy with respect to temperature at constant pressure. These relationships are crucial for understanding and predicting the chemical behavior and stability of compounds like this compound.

References

Solubility Profile of 2-Methyl-3-hexyne in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-3-hexyne, an unsaturated hydrocarbon, in a range of common organic solvents. Due to the limited availability of specific quantitative experimental data for this compound in public literature, this guide combines theoretical principles of solubility, data for structurally analogous compounds, and detailed experimental protocols to offer a robust predictive profile and a framework for empirical determination.

Introduction to this compound and Solubility Principles

This compound (C₇H₁₂) is a nonpolar alkyne. Its molecular structure, characterized by a carbon-carbon triple bond and a branched alkyl chain, dictates its solubility behavior. The governing principle of solubility is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. As a nonpolar, hydrophobic molecule, this compound is anticipated to exhibit high solubility in nonpolar or weakly polar organic solvents and poor solubility in highly polar solvents.[1][2]

Key physicochemical properties influencing its solubility include:

The low water solubility and a LogP value greater than 2 confirm the compound's lipophilic and nonpolar nature.

Predicted and Analogous Solubility Data

While specific quantitative data for this compound is scarce, the solubility of n-heptane (C₇H₁₆), a saturated C7 hydrocarbon, serves as a useful analogue. Like this compound, n-heptane is a nonpolar compound. It is known to be miscible with or very soluble in a variety of nonpolar and weakly polar organic solvents.[3] The following table summarizes the predicted solubility of this compound based on these principles and available data for analogous compounds.

| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound | Rationale & Analogous Data (n-Heptane) |

| Nonpolar Solvents | ||||

| Hexane | C₆H₁₄ | Nonpolar | Miscible | "Like dissolves like." Nonpolar hydrocarbons are fully miscible with each other. n-Heptane is miscible with petroleum ether.[3] |

| Toluene | C₇H₈ | Nonpolar | Miscible | Aromatic hydrocarbons are excellent solvents for other nonpolar compounds. n-Heptane is miscible with benzene.[3][6] |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Miscible | A nonpolar halogenated solvent compatible with hydrocarbons. n-Heptane is soluble in carbon tetrachloride.[3] |

| Weakly to Moderately Polar Solvents | ||||

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Miscible | The large nonpolar alkyl groups dominate its character, making it an excellent solvent for hydrocarbons. n-Heptane is miscible with ethyl ether.[3][7] |

| Chloroform | CHCl₃ | Weakly Polar | Miscible | A common solvent for a wide range of organic compounds, including nonpolar ones. n-Heptane is miscible with chloroform.[3] |

| Dichloromethane (DCM) | CH₂Cl₂ | Weakly Polar | Soluble | While polar, DCM is an effective solvent for many hydrocarbons.[5][8] n-Heptane is miscible with dichloromethane. |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Soluble | Possesses both polar (ester group) and nonpolar (alkyl chains) characteristics, allowing it to dissolve a wide range of solutes. It is highly soluble in most organic solvents.[2][4][9] |

| Acetone | C₃H₆O | Moderately Polar | Soluble | A versatile polar aprotic solvent that can dissolve many nonpolar compounds. n-Heptane is miscible with acetone.[3] |

| Polar Solvents | ||||

| Ethanol | C₂H₅OH | Polar Protic | Soluble | The ethyl group provides some nonpolar character, allowing for the dissolution of nonpolar compounds. n-Heptane is very soluble in ethanol.[3] |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble | The small alkyl group makes it more polar than ethanol, reducing its ability to dissolve nonpolar hydrocarbons.[10][11] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Sparingly Soluble to Insoluble | A highly polar aprotic solvent that is generally a poor solvent for nonpolar aliphatic hydrocarbons.[12][13] |

| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | Polar Aprotic | Sparingly Soluble to Insoluble | A highly polar aprotic solvent with limited solubility for aliphatic hydrocarbons.[14][15][16] |

Factors Influencing Solubility

The solubility of this compound is primarily dictated by intermolecular forces between the solute and the solvent. The logical relationships are visualized in the diagram below.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The most reliable method for determining the solubility of a liquid in a solvent is the Saturated Shake-Flask Method .[10][17][18][19] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solvent phase.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: High-purity grade of each organic solvent to be tested

-

Apparatus:

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Thermostatic shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25°C ± 0.5°C)

-

Centrifuge for phase separation

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Experimental Workflow

The general workflow for the shake-flask method is outlined below.

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Procedure

-

Preparation of Saturated Solution: To a series of glass vials, add a measured volume of the chosen solvent. Add an excess amount of this compound to each vial. The presence of a distinct, separate phase of the solute after equilibration is necessary to ensure saturation.[20][21]

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached.[18][20] The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to let any undissolved droplets settle. To ensure complete separation of the excess solute from the saturated solution, centrifuge the vials at the test temperature.[17][18]

-

Sample Analysis: Carefully withdraw a precise aliquot from the clear, supernatant (solvent) phase, taking care not to disturb the undissolved solute phase. Prepare a series of dilutions of this aliquot with the pure solvent. Analyze these samples using a pre-calibrated analytical method, such as Gas Chromatography (GC), to determine the concentration of this compound.

-

Data Calculation and Reporting: Using the calibration curve, calculate the concentration of this compound in the saturated solution. The solubility is typically reported in units of grams per liter (g/L), milligrams per milliliter (mg/mL), or molarity (mol/L) at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Conclusion

This compound, as a nonpolar alkyne, is predicted to be highly soluble or miscible with nonpolar and weakly polar organic solvents such as alkanes, aromatic hydrocarbons, ethers, and chlorinated solvents. Its solubility is expected to be limited in highly polar solvents like methanol, and particularly poor in polar aprotic solvents such as DMSO and DMF. For precise quantitative data, the standardized shake-flask method provides a reliable and reproducible approach for empirical determination. This guide provides the foundational knowledge and procedural framework necessary for researchers to effectively utilize this compound in various solvent systems.

References

- 1. vapourtec.com [vapourtec.com]

- 2. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. homework.study.com [homework.study.com]

- 6. Toluene - Wikipedia [en.wikipedia.org]

- 7. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]

- 10. bre.com [bre.com]

- 11. sciencemadness.org [sciencemadness.org]

- 12. What is the solubility of DMSO Liquid in different organic solvents? - Blog [cheezhengchem.com]

- 13. researchgate.net [researchgate.net]

- 14. kianresin.com [kianresin.com]

- 15. productcatalog.eastman.com [productcatalog.eastman.com]

- 16. Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. srdata.nist.gov [srdata.nist.gov]

- 18. producerschemical.com [producerschemical.com]

- 19. C7 - C30 Saturated Alkanes, Certified Reference Material at Best Price [nacchemical.com]

- 20. csustan.edu [csustan.edu]

- 21. Heptane Solvent Properties [macro.lsu.edu]

Methodological & Application

Synthesis of cis- and trans-2-Methyl-3-hexene from 2-Methyl-3-hexyne: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z)-2-methyl-3-hexene (cis-isomer) and (E)-2-methyl-3-hexene (trans-isomer) from the internal alkyne, 2-methyl-3-hexyne. These protocols are designed to be a valuable resource for professionals in organic synthesis, offering reliable methods for obtaining the desired alkene isomers with high stereoselectivity.

Introduction

The stereoselective synthesis of alkenes is a fundamental transformation in organic chemistry, with significant implications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The geometric configuration of a double bond can profoundly influence the biological activity and physical properties of a molecule. This document outlines two well-established methods for the controlled reduction of this compound to yield either the cis or trans alkene isomer.

-

cis-(Z)-2-Methyl-3-hexene is synthesized via the partial hydrogenation of this compound using a poisoned palladium catalyst, commonly known as Lindlar's catalyst. This method proceeds through a syn-addition of hydrogen across the triple bond.

-

trans-(E)-2-Methyl-3-hexene is obtained through the dissolving metal reduction of this compound, typically employing sodium or lithium in liquid ammonia (B1221849). This reaction follows a distinct mechanism involving a radical anion intermediate, resulting in an anti-addition of hydrogen.

Reaction Pathways

The overall synthetic transformations are depicted below:

Caption: Stereoselective reduction of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the synthesized alkene isomers.

Table 1: Physical Properties

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | 2-Methylhex-3-yne | C₇H₁₂ | 96.17 | 20710-38-7 |

| (Z)-2-Methyl-3-hexene | (3Z)-2-Methylhex-3-ene | C₇H₁₄ | 98.19 | 15840-60-5 |

| (E)-2-Methyl-3-hexene | (3E)-2-Methylhex-3-ene | C₇H₁₄ | 98.19 | 692-24-0 |

Table 2: Spectroscopic Data for Product Isomers

| Spectroscopic Data | (Z)-2-Methyl-3-hexene (cis) | (E)-2-Methyl-3-hexene (trans) |

| ¹H NMR (CDCl₃, δ ppm) | ~5.3-5.5 (m, 2H, vinylic), ~2.4 (m, 1H, allylic CH), ~1.9-2.1 (m, 2H, allylic CH₂), ~0.9-1.1 (m, 9H, CH₃) | ~5.3-5.5 (m, 2H, vinylic), ~2.4 (m, 1H, allylic CH), ~1.9-2.1 (m, 2H, allylic CH₂), ~0.9-1.1 (m, 9H, CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~135 (vinylic C), ~125 (vinylic C), ~35 (allylic CH), ~21 (allylic CH₂), ~20 (CH₃), ~14 (CH₃) | ~136 (vinylic C), ~126 (vinylic C), ~41 (allylic CH), ~26 (allylic CH₂), ~23 (CH₃), ~14 (CH₃) |

| IR (cm⁻¹) | ~3020 (vinylic C-H), ~2960 (aliphatic C-H), ~1650 (C=C stretch), ~700 (C-H out-of-plane bend) | ~3025 (vinylic C-H), ~2960 (aliphatic C-H), ~1665 (C=C stretch), ~965 (C-H out-of-plane bend) |

| Mass Spec (m/z) | 98 (M⁺), 83, 69, 55, 41[1][2] | 98 (M⁺), 83, 69, 55, 41[3][4] |

Note: Exact NMR chemical shifts can vary depending on the solvent and spectrometer frequency. The key diagnostic features are the coupling constants in ¹H NMR and the relative shifts of the allylic carbons in ¹³C NMR.

Experimental Protocols

Protocol 1: Synthesis of (Z)-2-Methyl-3-hexene via Lindlar Reduction

This protocol describes the partial hydrogenation of this compound to yield the cis-alkene.[5] The reaction's progress should be carefully monitored to prevent over-reduction to the corresponding alkane.

Materials:

-

This compound

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)

-

Hexane (or another suitable solvent like ethyl acetate or ethanol)

-

Hydrogen gas (H₂)

-

Celite®

Apparatus:

-

Hydrogenation flask (e.g., Parr apparatus) or a round-bottom flask with a balloon filled with hydrogen

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a hydrogenation flask, dissolve this compound (1.0 eq) in hexane.

-

Add Lindlar's catalyst to the solution, typically 5-10% by weight of the alkyne.[5]

-

Seal the flask and purge the system with hydrogen gas to remove air.

-

Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitor the reaction progress by gas chromatography (GC) or by measuring hydrogen uptake. The reaction is complete upon the disappearance of the starting material.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with fresh hexane.

-

Carefully evaporate the solvent from the filtrate under reduced pressure to yield crude (Z)-2-methyl-3-hexene.

-

Further purification can be achieved by distillation.

Expected Yield: 85-98%[6] Expected Stereoselectivity: >95% cis[5]

Caption: Workflow for the synthesis of (Z)-2-Methyl-3-hexene.

Protocol 2: Synthesis of (E)-2-Methyl-3-hexene via Dissolving Metal Reduction

This protocol details the reduction of this compound to the trans-alkene using sodium in liquid ammonia.[7][8] This reaction must be carried out at low temperatures.

Materials:

-

This compound

-

Sodium metal (Na)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether or THF (optional, as a co-solvent)

-

Ammonium (B1175870) chloride (NH₄Cl), solid

Apparatus:

-

A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel

-

Low-temperature bath (e.g., dry ice/acetone)

-

Magnetic stirrer

Procedure:

-

Set up the reaction apparatus and ensure it is dry and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense ammonia gas into the flask.

-

Once the desired volume of liquid ammonia is collected, carefully add small pieces of sodium metal until a persistent deep blue color is observed, indicating the presence of solvated electrons.[9]

-

Dissolve this compound in a minimal amount of anhydrous diethyl ether or THF and add it dropwise to the sodium-ammonia solution.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

After the reaction is complete (monitored by TLC or GC if feasible), quench the reaction by the cautious addition of solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

To the remaining residue, add water and extract the product with a low-boiling point organic solvent (e.g., pentane (B18724) or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

-

Remove the solvent by distillation.

-

Purify the crude product by fractional distillation to obtain pure (E)-2-methyl-3-hexene.

Expected Yield: High Expected Stereoselectivity: Predominantly trans

Caption: Workflow for the synthesis of (E)-2-Methyl-3-hexene.

Purity Confirmation and Isomer Differentiation

The purity and isomeric ratio of the synthesized 2-methyl-3-hexene can be determined using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Gas Chromatography (GC): The cis and trans isomers will have different retention times, with the more volatile cis isomer typically eluting first. The relative peak areas can be used to determine the isomeric ratio.

-

¹H NMR Spectroscopy: The coupling constant (J-value) between the vinylic protons is a key differentiator. For the cis-isomer, the J-value is typically in the range of 6-12 Hz, while for the trans-isomer, it is larger, usually 11-18 Hz.

-

¹³C NMR Spectroscopy: The chemical shifts of the allylic carbons can also indicate the stereochemistry. Due to the gamma-gauche effect, the allylic carbon signals in the cis-isomer often appear at a higher field (lower ppm value) compared to the trans-isomer.

-

IR Spectroscopy: A characteristic C-H out-of-plane bending vibration can distinguish the isomers. The trans-isomer shows a strong band around 965 cm⁻¹, which is absent in the cis-isomer. The cis-isomer displays a band around 700 cm⁻¹.[5]

References

- 1. 3-Hexene, 2-methyl-, (Z)- | C7H14 | CID 5365948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hexene, 2-methyl-, (Z)- [webbook.nist.gov]

- 3. (3E)-2-Methyl-3-hexene | C7H14 | CID 5352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hexene, 2-methyl-, (E)- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Partial Hydrogenation of 2-Methyl-3-hexyne using Lindlar's Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the partial hydrogenation of 2-methyl-3-hexyne to cis-2-methyl-3-hexene (B95408) utilizing Lindlar's catalyst. This stereoselective reduction is a critical transformation in organic synthesis, particularly in the synthesis of complex molecules such as vitamins and pharmaceuticals, where precise control of stereochemistry is paramount. The protocol outlines the preparation of the catalyst, the hydrogenation procedure, and methods for monitoring the reaction. Quantitative data on reaction performance for a closely related substrate are presented to provide benchmark values for yield and selectivity.

Introduction

The partial hydrogenation of alkynes to alkenes is a fundamental reaction in organic chemistry. While complete reduction to an alkane is often readily achieved, selectively stopping the hydrogenation at the alkene stage requires a "poisoned" or deactivated catalyst. Lindlar's catalyst, composed of palladium deposited on calcium carbonate and treated with a catalytic poison such as lead acetate (B1210297) and quinoline (B57606), is the preeminent reagent for the stereospecific syn-addition of hydrogen across a triple bond, yielding a cis-alkene.[1] This selectivity arises from the deactivation of the most active catalytic sites on the palladium surface, which prevents the further reduction of the initially formed alkene.[2] This protocol details the application of Lindlar's catalyst for the synthesis of cis-2-methyl-3-hexene from this compound.

Reaction Mechanism and Stereoselectivity

The hydrogenation process occurs on the surface of the palladium catalyst. Molecular hydrogen (H₂) is adsorbed onto the catalyst surface and dissociates into atomic hydrogen. The alkyne also coordinates to the metal surface. The reaction proceeds via a syn-addition mechanism, where two hydrogen atoms are added to the same face of the alkyne triple bond. This concerted or stepwise addition from the catalyst surface results in the exclusive formation of the cis-alkene. The catalyst poison, typically lead acetate, modifies the electronic properties and morphology of the palladium surface, reducing its activity and preventing the adsorption and subsequent hydrogenation of the alkene product. Quinoline is often added to further enhance selectivity by preventing over-reduction.

Data Presentation

Table 1: Catalyst Performance in the Hydrogenation of 2-Hexyne (B165341)

| Catalyst System | Substrate | Product | Max. Yield of cis-Alkene (%) | Selectivity to cis-Alkene (%) | Reference |

| Pd/SiO2 with [BMIM][PF6] | 2-Hexyne | cis-2-Hexene | 70 | ~70 (at full conversion) | [3] |

| Pd/SiO2 with [BMPL][DCA] | 2-Hexyne | cis-2-Hexene | 88 | High (isomerization suppressed) | [3] |

| Commercial Lindlar Catalyst | 2-Hexyne | cis-2-Hexene | 74 | High (decreases near full conversion) |

Note: The data presented is for the hydrogenation of 2-hexyne and should be considered as a representative example.

Experimental Protocols

I. Preparation of Lindlar's Catalyst (5% Pd/CaCO₃)

This protocol describes a general method for the laboratory preparation of Lindlar's catalyst. Commercially available catalysts are also a reliable option.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Calcium carbonate (CaCO₃), precipitated

-

Lead acetate (Pb(CH₃COO)₂)

-

Deionized water

-

Hydrogen gas (H₂)

Procedure:

-

Prepare a slurry of calcium carbonate in deionized water.

-

Add a solution of palladium(II) chloride to the slurry with vigorous stirring.

-

Heat the mixture to 80°C and bubble hydrogen gas through the suspension to reduce the palladium chloride to palladium metal, deposited on the calcium carbonate support. The color will change from brown to black.

-

After the reduction is complete, add a solution of lead acetate to the mixture and continue stirring.

-

Filter the catalyst, wash thoroughly with deionized water, and dry under vacuum.

II. Partial Hydrogenation of this compound

This protocol details the procedure for the stereoselective synthesis of cis-2-methyl-3-hexene.

Materials:

-

This compound

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

-

Quinoline (optional, as a selectivity enhancer)

-

Anhydrous solvent (e.g., hexane, ethanol, or ethyl acetate)

-

Hydrogen gas (H₂), balloon or cylinder

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles for gas handling

-

Celite or another filter aid

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable anhydrous solvent (e.g., hexane).

-

Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).

-

If desired, add a small amount of quinoline (typically 1-5% by weight relative to the catalyst) to enhance selectivity.

-

Seal the flask with a septum and purge the system with nitrogen or argon, followed by hydrogen gas. A hydrogen-filled balloon is suitable for small-scale reactions.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction is stopped once the starting alkyne is consumed, preventing over-reduction to the alkane.

-

Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

-

Wash the filter cake with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude cis-2-methyl-3-hexene.

-

If necessary, the product can be further purified by distillation.

Visualizations

Caption: Experimental workflow for the partial hydrogenation of this compound.

Caption: Simplified mechanism of Lindlar catalyzed alkyne hydrogenation.

Conclusion

The partial hydrogenation of this compound using Lindlar's catalyst is an effective and highly stereoselective method for the synthesis of cis-2-methyl-3-hexene. Careful monitoring of the reaction is crucial to prevent over-reduction to the corresponding alkane. The provided protocols and representative data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the controlled and predictable synthesis of cis-alkenes.

References

Application Notes and Protocols for Electrophilic Addition Reactions of 2-Methyl-3-hexyne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key electrophilic addition reactions of 2-methyl-3-hexyne, an internal alkyne with potential applications in organic synthesis and medicinal chemistry. The protocols outlined below are based on established methodologies for similar substrates and are intended to serve as a foundational guide for laboratory experimentation.

Halogenation: Hydrobromination and Bromination

The addition of hydrogen halides and halogens to alkynes is a fundamental transformation for the synthesis of vinyl halides and vicinal dihalides, which are versatile intermediates in organic synthesis.

Hydrobromination (Addition of HBr)

The reaction of this compound with hydrogen bromide (HBr) is expected to proceed via an electrophilic addition mechanism to yield a mixture of (E)- and (Z)-3-bromo-2-methyl-3-hexene. The regioselectivity is dictated by the formation of the more stable vinyl carbocation intermediate.

Experimental Protocol: Hydrobromination of this compound

-

Materials:

-

This compound

-

Hydrogen bromide (HBr) solution in acetic acid (e.g., 33 wt%)

-

Anhydrous diethyl ether or dichloromethane (B109758)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether or dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of HBr in acetic acid (1.1 eq) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate the vinyl bromide isomers.

-

Quantitative Data Summary (Representative)

| Product | Regioisomer | Stereoisomer | Predicted Yield | Spectroscopic Data |

| 3-Bromo-2-methyl-3-hexene | Markovnikov | E/Z mixture | Moderate to Good | Not available in searched literature |

Bromination (Addition of Br₂)

The addition of bromine (Br₂) to this compound is expected to proceed through a bromonium ion intermediate, leading to the formation of the anti-addition product, (E)-3,4-dibromo-2-methyl-3-hexene as the major product upon addition of one equivalent of Br₂. Addition of a second equivalent would lead to 3,3,4,4-tetrabromo-2-methylhexane.

Experimental Protocol: Bromination of this compound

-

Materials:

-

This compound

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or dichloromethane

-

Saturated sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in carbon tetrachloride or dichloromethane in a flask protected from light.

-

Cool the solution to 0 °C.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise. The disappearance of the bromine color indicates the progress of the reaction.

-

Stir the reaction at 0 °C for 1-2 hours after the addition is complete.

-

Quench the reaction with saturated sodium thiosulfate solution to remove any unreacted bromine.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude product.

-

Purify by recrystallization or column chromatography.

-

Quantitative Data Summary (Representative)

| Product | Stereochemistry | Predicted Yield | Spectroscopic Data |

| (E)-3,4-Dibromo-2-methyl-3-hexene | Anti-addition | Good | Not available in searched literature |

| 3,3,4,4-Tetrabromo-2-methylhexane | - | Good (with excess Br₂) | Not available in searched literature |

Hydration Reactions

Acid-Catalyzed Hydration

The acid-catalyzed hydration of this compound in the presence of a mercury(II) salt catalyst is expected to follow Markovnikov's rule, leading to the formation of an enol intermediate that tautomerizes to the corresponding ketone. Due to the substitution pattern of the alkyne, a mixture of two ketones, 2-methyl-3-hexanone (B1206162) and 2-methyl-4-hexanone, is anticipated.

Experimental Protocol: Acid-Catalyzed Hydration

-

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄)

-

Mercury(II) sulfate (HgSO₄)

-

Water

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask, cautiously add concentrated sulfuric acid to water to prepare a dilute solution.

-

Add a catalytic amount of mercury(II) sulfate to the acidic solution.

-

Add this compound (1.0 eq) to the mixture.

-

Heat the reaction mixture under reflux for several hours, monitoring by TLC or GC.

-

After cooling to room temperature, extract the mixture with diethyl ether.

-